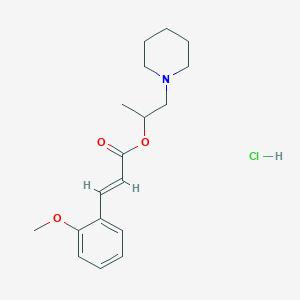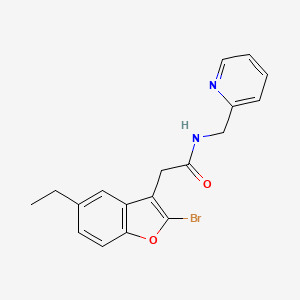![molecular formula C15H18BrNO2 B5463609 (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5463609.png)
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic molecule characterized by its unique bicyclic structure and the presence of a brominated methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 5-bromo-2-methoxybenzaldehyde with a suitable bicyclic amine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently. The choice of solvents, reaction temperatures, and purification methods are critical factors in industrial settings to ensure consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers, coatings, or other functional materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Phenylmethanamine: Another compound with a related structure but different substituents.
Uniqueness
The uniqueness of (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its bicyclic structure and the presence of both bromine and methoxy groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-3-2-12(16)8-11(14)9-13-15(18)10-4-6-17(13)7-5-10/h2-3,8-10,15,18H,4-7H2,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUKAOVQMCPSLM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one](/img/structure/B5463531.png)
![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)
![(E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5463549.png)
![2-[[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B5463555.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-methylacetamide](/img/structure/B5463561.png)
![2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5463567.png)
![(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5463575.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5463583.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5463587.png)
METHANONE](/img/structure/B5463594.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]valine](/img/structure/B5463605.png)
![4-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzoyl)morpholine](/img/structure/B5463617.png)
